REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[N+:7]([CH2:9][C:10]([O:12][CH3:13])=[O:11])#[C-:8].[C:14](=[S:16])=[S:15].[CH2:17](Br)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1>[C:18]1([CH2:17][S:15][C:14]2[S:16][CH:8]=[N:7][C:9]=2[C:10]([O:12][CH3:13])=[O:11])[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1|
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Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
27.7 g
|
Type
|
reactant
|
Smiles
|
[N+](#[C-])CC(=O)OC
|
Name
|
|
Quantity
|
16.8 mL
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
33.3 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
The resulting brown suspension was stirred 15 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was addd dropwise at -50° to -40°
|
Type
|
TEMPERATURE
|
Details
|
then cooled to -78°
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below -50°
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Type
|
TEMPERATURE
|
Details
|
to warm to -15° to 10° over 15 to 20 minutes
|
Duration
|
17.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at ambient temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the bulk of the solvent evaporated
|
Type
|
ADDITION
|
Details
|
To the oily residue, 1000 ml ice-water was added
|
Type
|
WAIT
|
Details
|
After several minutes
|
Type
|
CUSTOM
|
Details
|
The tan solid was collected
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CSC1=C(N=CS1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |